molecular formula C23H39NO19 B8100547 3'-Sialyllactose CAS No. 18409-13-7

3'-Sialyllactose

Cat. No.: B8100547
CAS No.: 18409-13-7
M. Wt: 633.6 g/mol
InChI Key: OIZGSVFYNBZVIK-FHHHURIISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Sialyllactose can be synthesized using multi-enzymatic cascade reactions. One method involves the use of engineered Escherichia coli to co-express multiple enzymes that catalyze the formation of 3’-Sialyllactose from sialic acid and lactose. Optimal conditions for this synthesis include a temperature of 35°C, pH 7.0, and the presence of polyphosphate, cytidine monophosphate, and magnesium ions .

Industrial Production Methods

Industrial production of 3’-Sialyllactose often employs whole-cell biocatalysts. For example, Bacillus subtilis has been engineered to produce 3’-Sialyllactose by introducing genes responsible for the biosynthesis of sialic acid and its subsequent transfer to lactose. This method has shown promising results with high yields and economic competitiveness .

Chemical Reactions Analysis

Types of Reactions

3’-Sialyllactose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in trans-sialylation reactions where sialic acid is transferred from one glycoside to another.

Common Reagents and Conditions

Major Products

The major products of these reactions include sialylated oligosaccharides and free sialic acid, which can be further utilized in various biological processes .

Scientific Research Applications

3’-Sialyllactose has a wide range of applications in scientific research:

Mechanism of Action

3’-Sialyllactose exerts its effects by interacting with specific receptors on the surface of cells. It can inhibit the adhesion of pathogens to epithelial cells by acting as a decoy receptor. Additionally, it modulates immune responses by interacting with toll-like receptors and promoting anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    6’-Sialyllactose: Another sialylated oligosaccharide found in human milk, differing in the position of the sialic acid linkage.

    2’-Fucosyllactose: A fucosylated oligosaccharide with similar prebiotic effects.

Uniqueness

3’-Sialyllactose is unique in its specific linkage of sialic acid to lactose, which confers distinct biological activities such as enhanced resistance to gut pathogens and modulation of immune responses .

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZGSVFYNBZVIK-FHHHURIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905216
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35890-38-1
Record name 3′-Sialyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35890-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylneuraminoyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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